molecular formula C₁₅H₂₈O₈ B1140970 8-Carboxyoctyl-D-Galactopyranoside CAS No. 83345-63-5

8-Carboxyoctyl-D-Galactopyranoside

Cat. No.: B1140970
CAS No.: 83345-63-5
M. Wt: 336.38
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 8-Carboxyoctyl-D-Galactopyranoside typically involves the trichloroacetimidate method. This method uses D-galactose and alcohols with varying chain lengths as raw materials . The reaction conditions include the use of trichloroacetimidate as a glycosyl donor and a suitable catalyst to facilitate the glycosylation reaction. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

8-Carboxyoctyl-D-Galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the galactopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acyl halides or sulfonyl chlorides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups .

Mechanism of Action

The mechanism of action of 8-Carboxyoctyl-D-Galactopyranoside involves its interaction with specific molecular targets, such as carbohydrate-binding proteins. The compound’s galactopyranoside moiety allows it to bind to lectins and other carbohydrate-recognizing proteins, facilitating targeted delivery of therapeutic agents. The carboxyl group and octyl chain enhance its solubility and stability, making it an effective carrier molecule .

Comparison with Similar Compounds

8-Carboxyoctyl-D-Galactopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a galactopyranoside moiety with a carboxyl group and an octyl chain, providing a balance of solubility, stability, and reactivity that makes it suitable for a wide range of applications.

Properties

IUPAC Name

9-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLPLHMJDGCNY-QLABQVJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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